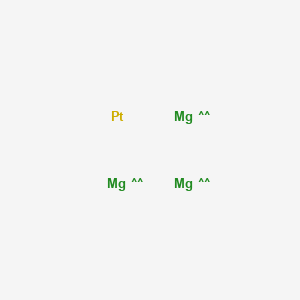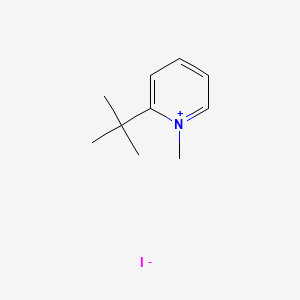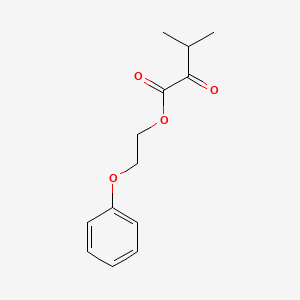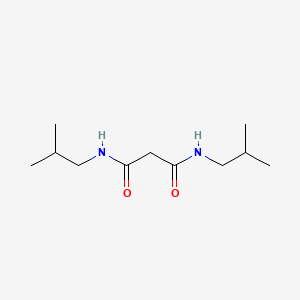
Magnesium--platinum (3/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium–platinum (3/1) is an intermetallic compound composed of magnesium and platinum in a 3:1 ratio
Preparation Methods
Synthetic Routes and Reaction Conditions
Magnesium–platinum (3/1) can be synthesized through several methods, including:
Solid-State Reaction: This involves mixing magnesium and platinum powders in the desired stoichiometric ratio and heating the mixture under an inert atmosphere to prevent oxidation.
Mechanical Alloying: This method involves ball milling magnesium and platinum powders together, which induces solid-state reactions through mechanical energy.
Electrochemical Deposition: This involves the co-deposition of magnesium and platinum from an electrolyte solution onto a substrate.
Industrial Production Methods
Industrial production of magnesium–platinum (3/1) typically involves high-temperature solid-state reactions. The process requires precise control of temperature and atmosphere to ensure the formation of the desired intermetallic phase without contamination.
Chemical Reactions Analysis
Types of Reactions
Magnesium–platinum (3/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form magnesium oxide and platinum oxide.
Reduction: It can be reduced back to its metallic form using hydrogen or other reducing agents.
Hydrogenation: Magnesium–platinum (3/1) can absorb hydrogen, forming magnesium hydride and platinum.
Common Reagents and Conditions
Oxidation: Oxygen or air at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Hydrogenation: Hydrogen gas under pressure.
Major Products
Oxidation: Magnesium oxide and platinum oxide.
Reduction: Metallic magnesium and platinum.
Hydrogenation: Magnesium hydride and platinum.
Scientific Research Applications
Magnesium–platinum (3/1) has several scientific research applications:
Hydrogen Storage: Due to its ability to absorb hydrogen, it is studied as a potential material for hydrogen storage.
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and dehydrogenation processes.
Electrochemical Applications: It is used in the development of electrodes for fuel cells and batteries.
Biomedical Applications: Research is ongoing into its potential use in medical implants and devices due to its biocompatibility.
Mechanism of Action
The mechanism by which magnesium–platinum (3/1) exerts its effects varies depending on the application:
Hydrogen Storage: The compound absorbs hydrogen through a reversible reaction, forming magnesium hydride and platinum.
Catalysis: The platinum component acts as an active site for catalytic reactions, while magnesium provides structural support.
Electrochemical Applications: The compound facilitates electron transfer reactions in fuel cells and batteries.
Comparison with Similar Compounds
Magnesium–platinum (3/1) can be compared with other intermetallic compounds such as:
Magnesium–nickel (3/1): Similar hydrogen storage properties but different catalytic activities.
Magnesium–palladium (3/1): Higher hydrogen absorption capacity but more expensive.
Magnesium–cobalt (3/1): Different electrochemical properties and applications.
Magnesium–platinum (3/1) is unique due to its combination of hydrogen storage capacity, catalytic activity, and biocompatibility, making it a versatile compound for various scientific and industrial applications.
Properties
CAS No. |
60863-73-2 |
|---|---|
Molecular Formula |
Mg3Pt |
Molecular Weight |
268.00 g/mol |
InChI |
InChI=1S/3Mg.Pt |
InChI Key |
CREJTONGXODXFQ-UHFFFAOYSA-N |
Canonical SMILES |
[Mg].[Mg].[Mg].[Pt] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5,6,7-Tetrahydrothieno[3,2-c]pyridin-7-ol;hydrochloride](/img/structure/B14604603.png)
![1-[(E)-hydrazinylidenemethyl]-3-(3-undecoxypropyl)urea](/img/structure/B14604608.png)











![N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}pyridine-4-carboxamide](/img/structure/B14604679.png)
